molecular formula C10H11ClF3N3 B3004185 [1-(2,2,2-Trifluoroethyl)pyrrolo[2,3-b]pyridin-5-yl]methanamine;hydrochloride CAS No. 2306271-92-9

[1-(2,2,2-Trifluoroethyl)pyrrolo[2,3-b]pyridin-5-yl]methanamine;hydrochloride

Cat. No.: B3004185
CAS No.: 2306271-92-9
M. Wt: 265.66
InChI Key: PBGFBCBLJVEFAL-UHFFFAOYSA-N
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Description

[1-(2,2,2-Trifluoroethyl)pyrrolo[2,3-b]pyridin-5-yl]methanamine;hydrochloride: is a chemical compound with the molecular formula C10H11ClF3N3 It is known for its unique structure, which includes a trifluoroethyl group attached to a pyrrolo[2,3-b]pyridine core

Mechanism of Action

Target of Action

The primary target of [1-(2,2,2-Trifluoroethyl)pyrrolo[2,3-b]pyridin-5-yl]methanamine;hydrochloride is the Fibroblast Growth Factor Receptor (FGFR) . FGFR is a transmembrane tyrosine kinase receptor found across various tissue types and expressed to different extents under varying conditions . It plays an essential role in various types of tumors .

Mode of Action

This compound interacts with FGFR by inhibiting its activity . It has potent activities against FGFR1, 2, and 3 . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of downstream signaling .

Biochemical Pathways

The inhibition of FGFR by this compound affects several biochemical pathways. The primary pathways affected are the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways . These pathways regulate organ development, cell proliferation and migration, angiogenesis, and other processes . By inhibiting FGFR, this compound disrupts these pathways, potentially slowing tumor growth and progression .

Result of Action

The result of the action of this compound is the inhibition of cell proliferation and induction of apoptosis in cancer cells . For example, it has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . Furthermore, it significantly reduces the migration and invasion abilities of 4T1 cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2,2,2-Trifluoroethyl)pyrrolo[2,3-b]pyridin-5-yl]methanamine;hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[2,3-b]pyridine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrrolo[2,3-b]pyridine structure.

    Introduction of the Trifluoroethyl Group: The trifluoroethyl group is introduced through a nucleophilic substitution reaction, often using trifluoroethyl halides as reagents.

    Formation of the Methanamine Group: The methanamine group is introduced through reductive amination, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Key considerations include the choice of solvents, reaction conditions, and purification methods to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

[1-(2,2,2-Trifluoroethyl)pyrrolo[2,3-b]pyridin-5-yl]methanamine;hydrochloride: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, such as reducing nitro groups to amines.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions, often in the presence of catalysts or under specific conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

[1-(2,2,2-Trifluoroethyl)pyrrolo[2,3-b]pyridin-5-yl]methanamine;hydrochloride: has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

[1-(2,2,2-Trifluoroethyl)pyrrolo[2,3-b]pyridin-5-yl]methanamine;hydrochloride: can be compared with other similar compounds, such as:

    [1-(2,2,2-Trifluoroethyl)pyrrolo[2,3-b]pyridin-3-yl]methanamine;hydrochloride: This compound has a similar structure but with the trifluoroethyl group attached at a different position.

    [1-(2,2,2-Trifluoroethyl)pyrrolo[2,3-b]pyridin-7-yl]methanamine;hydrochloride: Another similar compound with the trifluoroethyl group at yet another position.

The uniqueness of This compound lies in its specific structural configuration, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

[1-(2,2,2-trifluoroethyl)pyrrolo[2,3-b]pyridin-5-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3N3.ClH/c11-10(12,13)6-16-2-1-8-3-7(4-14)5-15-9(8)16;/h1-3,5H,4,6,14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBGFBCBLJVEFAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C2=NC=C(C=C21)CN)CC(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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